molecular formula C16H18N6O B5273403 N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide

Cat. No.: B5273403
M. Wt: 310.35 g/mol
InChI Key: LKTFVFNJDZLATL-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole and triazole derivatives have been found to have biological activity, including antibacterial, antifungal, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications . This could include studies to optimize its synthesis, investigations of its reactivity and mechanism of action, and evaluations of its efficacy and safety in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.

    Formation of the triazole ring: This step involves the cyclization of the alkylated pyrazole with an azide compound under thermal or catalytic conditions.

    Amidation: The final step is the formation of the carboxamide group by reacting the triazole derivative with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide: shares similarities with other triazole derivatives such as fluconazole and itraconazole, which are used as antifungal agents.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant, which have applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11(8-13-9-12(2)18-19-13)17-16(23)15-10-22(21-20-15)14-6-4-3-5-7-14/h3-7,9-11H,8H2,1-2H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTFVFNJDZLATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(C)NC(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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